
N-benzylpiperidine-4-carboxamide
Overview
Description
N-Benzylpiperidine-4-carboxamide (N-BPC) is a piperidine-derived compound characterized by a benzyl group attached to the piperidine nitrogen and a carboxamide group at the 4-position. It serves as a central scaffold in medicinal chemistry, particularly in the development of protease inhibitors. Notably, N-BPC derivatives have been identified as first-generation inhibitors of SARS-CoV-2 papain-like protease (PLpro), highlighting its significance in antiviral drug discovery . Its structural flexibility allows for modifications that enhance binding affinity, selectivity, and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzylpiperidine-4-carboxamide typically involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: N-benzylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Anticholinesterase Activity
One of the primary applications of N-benzylpiperidine-4-carboxamide derivatives is in the treatment of Alzheimer's disease. Research has demonstrated that these compounds can act as effective inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and learning.
- Case Study : A study conducted by van Greunen et al. synthesized novel N-benzylpiperidine carboxamide derivatives, assessing their AChE inhibitory activity. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong potential for treating Alzheimer's disease .
Compound Name | Structure | IC50 (μM) |
---|---|---|
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Structure | 500.03 ± 0.07 |
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | Structure | 450.12 ± 0.05 |
Antiviral Properties
N-benzylpiperidine derivatives have also been investigated for their antiviral properties, particularly against influenza viruses. These compounds have shown promise as fusion peptide binders, which can inhibit viral entry into host cells.
- Case Study : A study highlighted the effectiveness of N-benzylpiperidine derivatives as inhibitors of the H1N1 influenza virus. The interaction between the N-benzylpiperidine moiety and viral proteins was crucial for binding and inhibition, suggesting a new avenue for antiviral drug development .
Compound Name | Viral Strain | Binding Affinity |
---|---|---|
Compound 2 | H1N1 | High |
Compound 3 | H3N2 | Moderate |
Synthesis and Structural Modifications
The synthesis of this compound and its derivatives often involves modifying the piperidine ring or substituents to enhance biological activity or selectivity.
- Synthesis Methodology : Recent advancements have focused on using various coupling reactions to create amide linkages with aryl and heterocyclic groups, which can improve metabolic stability and potency against target enzymes .
Neuroprotective Effects
In addition to its role as an AChE inhibitor, N-benzylpiperidine derivatives have been evaluated for neuroprotective effects in models of neurodegeneration.
- Case Study : Research indicated that certain derivatives could protect neuronal cells from oxidative stress and apoptosis, further supporting their potential use in neurodegenerative disease therapies .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of N-benzylpiperidine derivatives has been essential for optimizing their pharmacological profiles.
Mechanism of Action
The mechanism of action of N-benzylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to affect neurotransmitter systems, particularly dopamine and serotonin receptors. It acts as a monoamine releasing agent, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is believed to underlie its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Benzyl-Substituted Piperidine Carboxamides
These compounds retain the benzyl-piperidine core but differ in substituent placement or additional functional groups.
Key Findings :
- The 4-chlorophenyl substitution () increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration for CNS-targeted drugs.
Alkyl-Substituted Analogues
Alkyl groups replace the benzyl moiety, altering steric and electronic properties.
Key Findings :
- Diethyl substitution () simplifies the structure, favoring metabolic stability but reducing target specificity.
- Methylation at the benzyl nitrogen () may sterically hinder interactions with hydrophobic enzyme pockets.
Complex Aromatic and Heterocyclic Derivatives
These compounds incorporate extended aromatic systems or heterocycles for targeted interactions.
Key Findings :
Structural-Activity Relationship (SAR) Insights
Biological Activity
N-benzylpiperidine-4-carboxamide is a compound of considerable interest in pharmacology, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy as a cholinesterase inhibitor, and its implications in drug development.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl group and a carboxamide functional group. Its molecular formula contributes to its structural complexity and potential pharmacological applications. The compound's structure can be illustrated as follows:
This compound's unique combination of functional groups enhances its biological activity compared to similar piperidine derivatives.
While the specific mechanism of action for this compound remains largely unexplored, it is hypothesized that the piperidine ring may interact with various receptors in the central nervous system. This interaction is similar to other known piperidine derivatives, suggesting a potential role in modulating neurotransmitter systems, particularly cholinergic pathways.
Cholinesterase Inhibition
Recent studies have highlighted the potential of this compound derivatives as cholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer’s. For instance, a series of synthesized derivatives showed promising inhibitory activity against acetylcholinesterase (AChE):
Compound Name | IC50 (μM) | Notes |
---|---|---|
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41 ± 1.25 | Highly active |
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | 5.94 ± 1.08 | Moderate activity |
These compounds were designed to replace less stable ester linkers with more metabolically stable amide linkers, enhancing their therapeutic potential .
Case Studies
- Alzheimer’s Disease : In a study focusing on cholinesterase inhibitors for Alzheimer’s treatment, this compound derivatives demonstrated significant AChE inhibition, indicating their potential as therapeutic agents. The most effective compounds showed IC50 values comparable to established drugs like donepezil .
- Influenza Virus Inhibition : Another study identified N-benzylpiperidines as potential inhibitors of influenza viruses. The structural analysis revealed critical interactions that mediate binding to viral proteins, suggesting that these compounds could serve as antiviral agents .
Research Findings
The following table summarizes key findings from various studies on this compound and its derivatives:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-benzylpiperidine-4-carboxamide?
Methodological Answer: The synthesis typically involves condensation of piperidine derivatives with benzylating agents. For example:
- Step 1 : React 4-piperidone with benzyl halides under basic conditions to form N-benzylpiperidine intermediates.
- Step 2 : Introduce the carboxamide group via coupling reactions (e.g., using carbodiimides) with appropriate amines or carboxylic acid derivatives.
- Purification : Employ column chromatography with hexane/ether (10:1) or recrystallization from ethanol/water mixtures . Yields (~73%) and purity (≥98% HPLC) are achievable with optimized stoichiometry and anhydrous conditions (e.g., MgSO₄ drying) .
Q. How is this compound characterized in research settings?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Peaks at δ 1.5–2.5 ppm (piperidine CH₂), δ 4.3 ppm (benzyl CH₂), and δ 7.2–7.4 ppm (aromatic protons) confirm structure .
- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) validate functional groups .
- Elemental Analysis : Verify C, H, N composition (e.g., C₁₃H₁₇ClN₂O for chlorophenyl derivatives) .
Q. What biological targets are commonly studied for this compound derivatives?
Methodological Answer:
- Enzyme Inhibition : Carbonic anhydrase isoforms (e.g., hCA II/IX) are screened via fluorescence assays using 4-nitrophenyl acetate as substrate .
- Receptor Binding : GABAₐ and NMDA receptor interactions are tested via radioligand displacement assays in neuronal cell lines .
- Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) values against S. aureus or E. coli are determined using broth microdilution .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound derivatives?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency compared to ethers .
- Catalyst Optimization : Use HOBt (Hydroxybenzotriazole) or EDCI (Ethyl Dimethylaminopropyl Carbodiimide) to reduce racemization during amide formation .
- Temperature Control : Maintain 0–5°C during benzylation to minimize side reactions (e.g., over-alkylation) .
Q. How should researchers resolve contradictions in reported NMR data for structurally similar derivatives?
Methodological Answer:
- Solvent Effects : Compare δ values in CDCl₃ vs. DMSO-d₆; aromatic protons may shift up to 0.5 ppm due to H-bonding .
- Purity Verification : Re-crystallize samples and repeat NMR to exclude impurities (e.g., unreacted starting materials) .
- Dynamic Effects : Rotameric equilibria in piperidine rings can split signals; use variable-temperature NMR to confirm .
Q. What computational strategies are employed to predict the bioactivity of this compound analogs?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with hCA II (PDB: 3KS3). Focus on sulfonamide-Zn²⁺ coordination and hydrophobic piperidine-benzyl packing .
- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to calculate HOMO/LUMO energies for redox potential predictions .
- QSAR Models : Train regression models using Hammett σ constants of substituents to correlate with IC₅₀ values .
Q. How can researchers design this compound derivatives for enhanced selectivity toward specific enzymes?
Methodological Answer:
- Substituent Engineering : Introduce sulfamoyl groups at the 4-position to enhance hCA IX binding (~10-fold selectivity over hCA II) .
- Steric Modulation : Replace benzyl with bulkier groups (e.g., 4-fluorobenzyl) to block off-target interactions .
- Protease Stability : Incorporate methyl groups on piperidine to reduce metabolic degradation (test via liver microsome assays) .
Properties
IUPAC Name |
N-benzylpiperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXCMMIWHOYQCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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